molecular formula C9H5NO2 B078156 5,8-Quinolinedione CAS No. 10470-83-4

5,8-Quinolinedione

Cat. No. B078156
CAS RN: 10470-83-4
M. Wt: 159.14 g/mol
InChI Key: NVJSPQCVDHGYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,8-Quinolinedione derivatives involves various chemical methodologies that aim to introduce functional groups to enhance its biological activity. One approach involves the copper(II)-catalyzed oxidation of 6-quinolinol in methanol with secondary amines or by oxidative demethylation of corresponding 5,6-dimethoxyquinolines with cerium(IV) ammonium nitrate, leading to 8-amino-5,6-quinolinediones (Kitahara et al., 1990).

Molecular Structure Analysis

The molecular structure of 5,8-Quinolinedione derivatives has been extensively studied using X-ray diffraction, IR spectrum analysis supplemented by density functional theory (DFT) calculations, and molecular electrostatic potential (MEP) analyses. These studies have revealed the impact of substituents on the quinolinedione core regarding crystal structure, formation of H-bonds, and carbonyl stretching IR bands (Kadela-Tomanek et al., 2018).

Chemical Reactions and Properties

5,8-Quinolinedione undergoes various chemical reactions, including regioselective amination and arylation promoted by metal ions. These reactions enable the selective introduction of amino or aryl groups at specific positions on the quinolinedione ring, significantly altering its chemical properties and enhancing its biological activity (Yoshida et al., 1987).

Physical Properties Analysis

The physical properties of 5,8-Quinolinedione derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents. These properties are crucial for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent.

Chemical Properties Analysis

The chemical properties of 5,8-Quinolinedione, including reactivity towards nucleophiles and electrophiles, are central to its biological activities. Modifications at the C-6 and C-7 positions, in particular, have been shown to significantly affect its reactivity and interaction with biological targets, demonstrating the importance of structural diversity in the development of quinolinedione-based therapeutics (Kadela-Tomanek et al., 2019).

Scientific Research Applications

  • Anticancer and Antimicrobial Properties : 5,8-Quinolinedione derivatives demonstrate significant anticancer, antibacterial, antifungal, and antimalarial activities. The variation in pharmacological activity is influenced by different groups attached at the C-6 and/or C-7 positions of the quinolinedione scaffold. The relationship between the activity and the mechanism of action has been studied, particularly in synthetic compounds (Kadela-Tomanek et al., 2019).

  • Cytotoxic Activity Against Cancer Cell Lines : Various derivatives of 5,8-quinolinedione, including mono- and dialkoxy derivatives, have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These compounds have shown higher cytotoxicity than some standard compounds like cisplatin (Kadela et al., 2016).

  • Structural and Quantum Chemical Investigations : Detailed structural and quantum chemical studies have been conducted on specific derivatives like 6,7-dichloro-2-methyl-5,8-quinolinedione, revealing insights into its molecular structure and anticancer activity. Such studies are pivotal in understanding the interaction of these compounds with cancer cells (Kadela-Tomanek et al., 2018).

  • Potential Against SARS-CoV-2 : The 5,8-quinolinedione-betulin hybrids have been investigated for their interaction with SARS-CoV-2 proteins, suggesting their potential as anti-SARS-CoV-2 drug candidates. This highlights the scope of 5,8-quinolinedione derivatives in antiviral research (Kadela-Tomanek et al., 2021).

  • ROCK Inhibition and Cell Migration : A derivative of 5,8-quinolinedione, PT-262, has shown to inhibit ROCK kinase activities, thereby affecting cytoskeleton remodeling and cell migration in lung carcinoma cells. This suggests its potential in cancer treatment (Tsai et al., 2011).

properties

IUPAC Name

quinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJSPQCVDHGYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146665
Record name 5,8-Dihydroquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Quinolinedione

CAS RN

10470-83-4
Record name 5,8-Dihydroquinoline-5,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Dihydroquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 23.2 g of 5-hydroxyquinoline in 1600 ml of methanol in an ice bath was added a total of 36 g of potassium dihydrogen phosphate and 96 g of potassium nitroso disulfonate in 8.8 liters of water in five portions over a 1 hour period. The mixture was then stirred overnight at room temperature, followed by extraction with four 1500 ml portions of chloroform. The extracts were combined, dried, filtered through alumina and evaporated to dryness, giving 12.0 g of crude product. An analytical sample was prepared by crystallization from petroleum ether, mp 110° C.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
Name
Quantity
8.8 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Quinolinedione
Reactant of Route 2
5,8-Quinolinedione
Reactant of Route 3
5,8-Quinolinedione
Reactant of Route 4
5,8-Quinolinedione
Reactant of Route 5
5,8-Quinolinedione
Reactant of Route 6
5,8-Quinolinedione

Citations

For This Compound
944
Citations
M Kadela-Tomanek, E Bębenek, E Chrobak… - Molecules, 2019 - mdpi.com
Natural 5,8-quinolinedione antibiotics exhibit a broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial activities. The structure–activity research …
Number of citations: 21 www.mdpi.com
M Kadela-Tomanek, M Jastrzębska… - European Journal of …, 2017 - Elsevier
The natural 7-amino-5,8-quinolinodione antibiotics were the substrate for the NQO1 protein. The structure-activity relationship showed that the 5,8-quinolinedione moiety was …
Number of citations: 24 www.sciencedirect.com
CK Ryu, HJ Kim - Archives of Pharmacal Research, 1994 - Springer
A series of 6-(N-arylamino)-7-chloro-5,8-quinolinedione derivatives was newly synthesized for the evaluation of antifungal activities. 5-Amino-8-hydroxy-quinoline (II) was treated with …
Number of citations: 54 link.springer.com
H Yildirim - Phosphorus, Sulfur, and Silicon and the Related …, 2020 - Taylor & Francis
A set of bis(arylthio) substituted 5,8-quinolinedione derivatives were synthesized and investigated for their in vitro antimicrobial effect. The antibacterial and antifungal activities of 6,7-bis…
Number of citations: 3 www.tandfonline.com
BQ Zou, XL Huang, QP Qin, ZF Wang, XY Wu, MX Tan… - Polyhedron, 2020 - Elsevier
Herein, a series of transition metal complexes, [Zn(DQ) 2 (CH 3 OH) 2 ] (1), [Zn(DMQ) 2 (CH 3 OH) 2 ] (2), [Co(DQ) 2 (CH 3 OH) 2 ] (3), [Co(DMQ) 2 (CH 3 OH) 2 ] (4), [Ni(DQ) 2 (CH 3 OH…
Number of citations: 6 www.sciencedirect.com
M Kadela-Tomanek, M Jastrzębska, K Marciniec… - Crystals, 2021 - mdpi.com
The 5,8-quinolinedione-betulin hybrids were investigated using spectroscopic methods as well as a variety of quantum chemical calculations in order to characterize their molecular …
Number of citations: 8 www.mdpi.com
M Kadela, M Jastrzębska, E Bębenek, E Chrobak… - Molecules, 2016 - mdpi.com
A series of 5,8-quinolinedione derivatives containing one or two alkoxy groups was synthesized and characterized by 1 H- and 13 C-NMR, IR and MS spectra. X-ray diffraction was used …
Number of citations: 18 www.mdpi.com
Y Ling, QX Yang, YN Teng, S Chen, WJ Gao… - European journal of …, 2018 - Elsevier
Fourteen novel amino-quinoline-5,8-dione derivatives (6a-h and 7a-h) were designed and synthesized by coupling different alkyl- or aryl-amino fragments at the C6- or C7-position of …
Number of citations: 27 www.sciencedirect.com
M Kadela-Tomanek, E Bębenek, E Chrobak - Applied Sciences, 2023 - mdpi.com
This research presents a synthesis and characterization of new 6,7-dichloro-5,8-quinolinedione derivatives with various groups at the C2 position. Chemical structures were examined …
Number of citations: 1 www.mdpi.com
M Jastrzebska, S Boryczka, M Kadela, R Wrzalik… - Journal of Molecular …, 2014 - Elsevier
We synthesized 6-chloro-7-propylamine-5,8-quinolinedione and 7-chloro-6-propylamine-5,8-quinolinedione and characterized these new compounds by X-ray diffraction and IR …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.